4-Nitrophenethyl indolizine-7-carboxylate
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Overview
Description
4-Nitrophenethyl indolizine-7-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocyclic compounds. Indolizines are known for their interesting biological and optical properties, making them significant in both medicinal and materials chemistry .
Preparation Methods
The synthesis of 4-Nitrophenethyl indolizine-7-carboxylate can be achieved through various synthetic routes. Classical methodologies such as the Scholtz or Chichibabin reactions are commonly used for the synthesis of indolizines . These reactions typically involve the cyclization of pyridine or pyrrole scaffolds. Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve specific substitution patterns . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Nitrophenethyl indolizine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product. Major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Nitrophenethyl indolizine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indolizine derivatives . In biology and medicine, indolizine derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique optical properties also make it useful in materials science, particularly in the development of organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of 4-Nitrophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various biological targets, including enzymes and receptors . The compound’s effects are often mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Nitrophenethyl indolizine-7-carboxylate can be compared with other similar compounds, such as indole and other indolizine derivatives. Indole is another nitrogen-containing heterocycle with a wide range of biological activities . indolizine derivatives, including this compound, often exhibit unique properties due to their distinct structural features . Other similar compounds include various substituted indolizines, which have been studied for their potential in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c20-17(14-7-10-18-9-1-2-16(18)12-14)23-11-8-13-3-5-15(6-4-13)19(21)22/h1-7,9-10,12H,8,11H2 |
InChI Key |
ZLMMIXRGGIBVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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